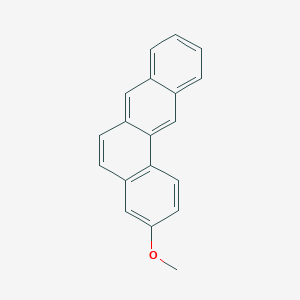

Benz(a)anthracene, 3-methoxy-

Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. cdc.govepa.gov As a consequence, they are ubiquitous environmental contaminants found in the air, water, and soil. nih.govcdc.gov The parent compound, benz(a)anthracene (B33201), is a well-studied PAH and is considered a procarcinogen, meaning it can be transformed into a carcinogenic metabolite in the body. chemicalbook.com

The study of PAHs is a critical area of environmental science and toxicology. ontosight.ai Research often focuses on their sources, environmental fate, and the mechanisms by which they exert biological effects. chemicalbook.com The International Agency for Research on Cancer (IARC) has classified several PAHs as known, probable, or possible human carcinogens. nih.gov Benz(a)anthracene itself is listed as possibly carcinogenic to humans (Group 2B). nih.gov The toxicity of PAHs is often linked to their metabolism, which can produce highly reactive intermediates capable of binding to cellular macromolecules like DNA. chemicalbook.comnih.gov

Significance as a Substituted Polycyclic Aromatic Hydrocarbon

The introduction of a substituent group, such as a methoxy (B1213986) group (-OCH3), onto the basic PAH structure can significantly alter its chemical and physical properties, as well as its biological activity. ontosight.aiontosight.ai Benz(a)anthracene, 3-methoxy- is an example of a substituted PAH, and its study offers insights into how such modifications influence the behavior of the parent compound. ontosight.ai

Interactive Data Table: Properties of Benz(a)anthracene, 3-methoxy-

| Property | Value |

| Chemical Formula | C19H14O |

| CAS Number | 69847-25-2 |

| Molecular Weight | 258.31 g/mol |

| Synonyms | 3-Methoxybenz[a]anthracene |

| Data sourced from guidechem.comlgcstandards.com |

Interactive Data Table: Related Benz(a)anthracene Compounds in Research

| Compound Name | Key Research Finding |

| Benz(a)anthracene | Considered a procarcinogen, metabolized to reactive diol epoxides. chemicalbook.com |

| Benz(a)anthracene-7,12-dione, 3-methoxy- | An important intermediate in the synthesis of other benz[a]anthracene derivatives. nih.gov |

| 7,12-dimethylbenz(a)anthracene (DMBA) | A potent carcinogen used as a model compound in cancer research. nih.gov |

| Benz(a)anthracene-12-ol, 3-methoxy-, acetate | A synthetic PAH derivative studied for its potential biological and environmental significance. ontosight.ai |

| Data sourced from ontosight.aichemicalbook.comnih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69847-25-2 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

3-methoxybenzo[a]anthracene |

InChI |

InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3 |

InChI Key |

FDVWSUSGAVPIMR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |

Other CAS No. |

69847-25-2 |

Synonyms |

3-Methoxybenz[a]anthracene; |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Benz a Anthracene, 3 Methoxy and Its Derivatives

Dehydrogenative Synthesis Approaches

Dehydrogenative methods represent a class of reactions where carbon-hydrogen bonds are activated to form new carbon-carbon bonds, often leading to the aromatization of cyclic structures. These approaches are fundamental in the construction of complex aromatic systems.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comjk-sci.com The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate a chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is a moderately strong electrophile that reacts with activated aromatic rings. chemistrysteps.comijpcbs.com

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic (chloromethylene)dimethyliminium salt. nrochemistry.com

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields an aryl aldehyde or ketone. wikipedia.orgchemistrysteps.com

This reaction is particularly effective for arenes containing electron-donating groups, which activate the ring towards electrophilic attack. wikipedia.orgchemistrysteps.com While the Vilsmeier-Haack reaction is a powerful tool for introducing carbonyl functionalities that can serve as handles for further cyclization reactions to build the benz(a)anthracene (B33201) skeleton, its direct application for the one-pot synthesis of the 3-methoxy-benz(a)anthracene core is not extensively documented. Instead, it is typically employed to create functionalized precursors that can be elaborated into the final polycyclic structure through subsequent reaction steps.

Oxidative Photocyclization Pathways to 3-Methoxybenz[a]anthracene-7,12-dione

The key precursor for the photocyclization is synthesized via the Wittig reaction. nih.govacs.org This reaction is a widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (a phosphorane). udel.edu In the synthesis of the precursor for 3-methoxybenz[a]anthracene-7,12-dione, the specific intermediate prepared is 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. nih.govacs.org This compound is formed by reacting 1-bromo-2-naphthaldehyde (B104117) with the phosphorus ylide generated from 3-methoxybenzyltriphenylphosphonium chloride. The Wittig reaction provides a reliable method for constructing the necessary arylethylene backbone that will undergo cyclization. udel.eduresearchgate.net

The oxidative photocyclization of stilbenes and related arylethylenes, often called the Mallory reaction, is a valuable approach for synthesizing various PAHs. acs.orgnih.gov The regioselectivity of this reaction is a critical aspect, determining which isomeric product is formed. In the case of 2-styrylnaphthalene precursors, oxidative photocyclization generally favors ring closure at the 1-position of the naphthalene (B1677914) ring over the 3-position. acs.org

This inherent selectivity is exploited in the synthesis of 3-methoxybenz[a]anthracene derivatives. The photocyclization of the Wittig product, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, proceeds regioselectively to yield 7-bromo-3-methoxybenz[a]anthracene. nih.gov Further irradiation under similar oxidative conditions leads to the formation of the target molecule, 3-methoxybenz[a]anthracene-7,12-dione, in a 44% yield. nih.govacs.org

Table 1: Synthesis of 3-Methoxybenz[a]anthracene-7,12-dione via Photocyclization

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | 1-Bromo-2-naphthaldehyde, 3-Methoxybenzyltriphenylphosphonium chloride | 1-(1-Bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene | Wittig Reaction |

| 2 | 1-(1-Bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene | 7-Bromo-3-methoxybenz[a]anthracene | Oxidative Photocyclization (4h) |

| 3 | 7-Bromo-3-methoxybenz[a]anthracene | 3-Methoxybenz[a]anthracene-7,12-dione | Extended Oxidative Photocyclization (16h) |

Controlling the regioselectivity of photocyclization is essential for synthesizing a specific isomer. One strategy involves the use of blocking groups. Research by Watanabe and co-workers demonstrated that substituents like butylthio and diphenylphosphino groups can serve as effective blocking groups in the oxidative photocyclization of 1,3-distyrylbenzene derivatives, directing the reaction to yield specific dibenzoanthracene products. beilstein-journals.orgnih.gov

In the synthesis of 3-methoxybenz[a]anthracene-7,12-dione, the regioselectivity is controlled not by a removable blocking group, but by the inherent electronic and steric properties of the starting material. nih.govacs.org The substitution pattern of the 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene precursor directs the cyclization to form the benz[a]anthracene skeleton, as opposed to other potential isomers like benzo[c]phenanthrene. acs.org The presence of the bromine atom at the 1-position of the naphthalene ring effectively channels the reaction pathway towards the desired product.

Alternative Synthetic Routes for Benz(a)anthracene Derivatives

Beyond photocyclization, numerous other methodologies have been developed for the synthesis of the benz(a)anthracene core and its derivatives. beilstein-journals.orgnih.gov These alternative routes offer flexibility in terms of starting materials and the introduction of various substituents.

Key alternative strategies include:

Metal-Catalyzed Reactions: Palladium-catalyzed tandem C-H activation and bis-cyclization reactions of propargylic carbonates with terminal alkynes provide an efficient and highly regioselective route to construct substituted benz[a]anthracene derivatives. beilstein-journals.orgnih.gov Another approach involves rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. nih.gov

Lewis Acid-Mediated Cyclizations: Methodologies involving the regioselective annulation of asymmetric 1,2-diarylmethine dipivalates using Lewis acids like ZnBr2 have been reported for the synthesis of anthracene (B1667546) and benz[a]anthracene structures. nih.gov

Bradsher-Type Reactions: This class of reactions, involving the cyclodehydration of diarylmethanes, is a classic and familiar method for obtaining substituted anthracenes and related polycyclic systems. beilstein-journals.orgnih.gov

Multi-step Strategies: A sequence involving Suzuki–Miyaura coupling, isomerization, and ring-closing metathesis reactions has been used to synthesize the benzo[a]anthracene skeleton found in angucycline derivatives. beilstein-journals.org

Table 2: Selected Alternative Synthetic Routes for Benz(a)anthracene Derivatives

| Synthetic Method | Description | Key Features |

| Palladium-Catalyzed C-H Activation | Tandem C-H activation/bis-cyclization of propargylic carbonates and terminal alkynes. beilstein-journals.orgnih.gov | High efficiency and regioselectivity. |

| Lewis Acid-Mediated Cyclization | Intramolecular cyclization of asymmetric diarylmethine precursors mediated by a Lewis acid (e.g., ZnBr2). nih.gov | Good yields for substituted anthracenes. |

| Suzuki–Miyaura/Metathesis | A multi-step sequence combining cross-coupling, isomerization, and ring-closing metathesis. beilstein-journals.org | Effective for complex, substituted skeletons. |

| Bradsher Reaction | Acid-catalyzed cyclodehydration of precursor diarylmethanes. beilstein-journals.orgnih.gov | A classical and well-established method. |

Suzuki-Miyaura Reaction-Based Strategies for Benz[a]anthracene Skeleton Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly suitable for the construction of complex aromatic systems like the benz[a]anthracene skeleton. wikipedia.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.org

A multi-step strategy employing the Suzuki-Miyaura reaction has been developed for the synthesis of the benz[a]anthracene skeleton found in angucycline antibiotics. researchgate.netnih.gov This approach involves several key transformations:

Initial Coupling: The synthesis begins with a Suzuki-Miyaura coupling between a substituted naphthalene boronic acid and a substituted aryl halide (e.g., an iodobenzaldehyde) to form a 2-aryl-naphthalene intermediate. researchgate.net

Chain Elaboration: The aldehyde group on the intermediate is then typically converted into a vinyl group, often through a Wittig reaction. nih.govbeilstein-journals.org

Isomerization: An existing allyl substituent on the naphthalene ring is isomerized to a styrene-like structure. researchgate.netbeilstein-journals.org

Ring-Closing Metathesis (RCM): The final and crucial step is the ring closure of the two vinyl groups using a Grubbs catalyst, which forms the final benzene (B151609) ring and completes the tetracyclic benz[a]anthracene framework. nih.govbeilstein-journals.org

This strategy offers a modular approach, allowing for the synthesis of various substituted benz[a]anthracene derivatives by simply changing the starting materials for the initial Suzuki-Miyaura coupling. researchgate.netnih.gov

Directed ortho-Metalation (DoM/DreM) Methodologies for Methoxy-Group Introduction

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy utilizes a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium). wikipedia.orguwindsor.ca This coordination directs the strong base to deprotonate the aromatic ring at the closest ortho position, creating a stabilized aryllithium intermediate. wikipedia.org

The methoxy (B1213986) group (-OCH₃) is an effective DMG. wikipedia.org In the synthesis of precursors for 3-methoxybenz[a]anthracene, a methoxy-substituted aromatic ring can be selectively lithiated at the position adjacent to the methoxy group. This aryllithium species can then react with a wide range of electrophiles to introduce various substituents. uwindsor.ca

A combined DoM-Suzuki/Grignard cross-coupling strategy provides an efficient pathway to benz[a]anthracene derivatives. tandfonline.com This process involves:

Directed Metalation: An aromatic compound bearing a DMG (like a methoxy group) is treated with an organolithium reagent to generate a specific aryllithium intermediate.

Transmetalation/Coupling: This intermediate can then be used in a subsequent palladium-catalyzed cross-coupling reaction with an appropriate coupling partner (e.g., a bromo-naphthalene derivative) to build the core structure of the target molecule. tandfonline.com

This methodology offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution, where a mixture of ortho and para products is common. wikipedia.org

Preparation of Hydroxylated and Oxidized Metabolite Standards

To study the metabolism and biological activity of 3-methoxybenz[a]anthracene, it is essential to have access to authentic standards of its potential metabolites, which are typically hydroxylated or oxidized products.

Synthesis of Quinone Derivatives

Quinones are common oxidized metabolites of PAHs. A convenient and regioselective synthesis for 3-methoxybenz[a]anthracene-7,12-dione, a key quinone derivative, has been reported. acs.orgnih.gov This method utilizes an oxidative photocyclization approach. nih.gov

The key steps of this synthesis are:

Wittig Reaction: An appropriate 1-bromo-2-naphthyl derivative is reacted with m-anisaldehyde (3-methoxybenzaldehyde) via a Wittig reaction to produce 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. acs.orgnih.gov

Photocyclization: The resulting stilbene-like intermediate undergoes an initial, short (4-hour) oxidative photocyclization in the presence of iodine to form 7-bromo-3-methoxybenz[a]anthracene. nih.gov

Extended Photocyclization and Oxidation: Extending the photocyclization period to 16 hours under the same conditions leads directly to the formation of 3-methoxybenz[a]anthracene-7,12-dione. acs.orgnih.gov

This dione (B5365651) is a critical intermediate for the synthesis of other important metabolites, such as diol epoxides. nih.gov

Synthesis of Phenol (B47542) Derivatives

Phenolic derivatives are primary metabolites of PAHs, formed through enzymatic hydroxylation. nih.gov The synthesis of these phenol derivatives as standards can be achieved through several routes. One common method is the demethylation of the parent methoxy compound. For instance, 3-methoxybenz[a]anthracene can be converted to 3-hydroxybenz[a]anthracene (B41569) using reagents like boron tribromide (BBr₃).

Alternatively, strategies involving directed metalation can be employed to introduce hydroxyl groups at specific positions. Following the DoM procedure to create an aryllithium or other organometallic intermediate, reaction with an electrophilic oxygen source (such as molecular oxygen followed by reduction, or a boronic ester followed by oxidation) can yield the desired phenol. uwindsor.catandfonline.com The synthesis of specific hydroxylated benz[a]anthracene derivatives is crucial for identifying the products formed during in vitro and in vivo metabolism studies. nih.gov

Environmental Occurrence and Transformation Pathways of Benz a Anthracene, 3 Methoxy

Natural and Anthropogenic Sources in Environmental Contexts

Benz(a)anthracene (B33201), a polycyclic aromatic hydrocarbon (PAH), is not produced commercially in its pure form. However, it is a component of complex mixtures originating from both natural and anthropogenic sources. While specific data on the environmental occurrence of Benz(a)anthracene, 3-methoxy- is limited, its presence is likely linked to the sources and transformation of the parent compound, Benz(a)anthracene.

Natural Sources: Natural emissions of Benz(a)anthracene are primarily from events involving the incomplete combustion of organic materials. These sources include:

Forest and prairie fires

Volcanic eruptions

Natural petroleum seeps

Anthropogenic Sources: Human activities are the predominant contributors of Benz(a)anthracene to the environment. The primary anthropogenic sources involve the incomplete combustion of fossil fuels and other organic matter. Key sources include:

Industrial Processes: Coal tar production, coke manufacturing, aluminum and steel production, and petroleum refining are significant sources. tpsgc-pwgsc.gc.ca Coal tar itself can contain around 1.5% anthracene (B1667546), a related PAH. wikipedia.org

Combustion for Energy and Transportation: Emissions from vehicle exhaust, residential wood burning, and power generation release Benz(a)anthracene into the atmosphere. tpsgc-pwgsc.gc.caepa.gov

Waste Incineration: The burning of municipal and industrial waste is another source of atmospheric release.

Commercial Products: Benz(a)anthracene is found in products derived from coal tar, such as creosote (B1164894) (used for wood preservation), asphalt, and roofing tar. tpsgc-pwgsc.gc.ca

Tobacco Smoke: Cigarette and tobacco smoke contain Benz(a)anthracene and other PAHs. epa.gov

The 3-methoxy derivative may be introduced into the environment through similar pathways if it is present in these complex mixtures, or it could be formed in the environment through the microbial transformation of the parent Benz(a)anthracene.

Table 1: Major Anthropogenic Sources of Benz(a)anthracene

| Source Category | Specific Examples |

|---|---|

| Industrial Emissions | Coal tar and coke production, Aluminum smelting, Steel manufacturing, Petroleum refining |

| Combustion Sources | Vehicle exhaust, Residential wood and coal burning, Power plants, Waste incinerators |

| Commercial Products | Creosote-treated wood, Asphalt and roofing materials, Coal tar-based sealants |

| Other Sources | Tobacco smoke, Charcoal-broiled food |

Environmental Degradation Mechanisms

Once released into the environment, Benz(a)anthracene, 3-methoxy- is subject to various degradation processes that determine its fate and persistence. These mechanisms include microbial biodegradation and photochemical transformation.

The microbial degradation of PAHs is a critical process for their removal from contaminated environments. While specific studies on Benz(a)anthracene, 3-methoxy- are scarce, the biodegradation of the parent compound, Benz(a)anthracene, has been extensively studied and provides a model for understanding the potential fate of its derivatives.

The initial step in the aerobic bacterial degradation of PAHs typically involves the enzymatic incorporation of oxygen into the aromatic ring structure. This is primarily carried out by oxygenase enzymes, leading to the formation of hydroxylated intermediates.

Hydroxylation: Bacteria utilize dioxygenase enzymes to introduce two hydroxyl groups across a double bond, forming a cis-dihydrodiol. This is a key step in destabilizing the aromatic ring and making it susceptible to further degradation. Fungi, on the other hand, often employ cytochrome P450 monooxygenases to form arene oxides, which are then hydrolyzed to trans-dihydrodiols.

Methylation: While hydroxylation is a primary degradation step, microorganisms can also perform methylation of hydroxylated PAHs. For instance, during the metabolism of anthracene, the formation of 1-methoxy-2-hydroxyanthracene (B1259586) has been observed. acs.org This suggests that a potential pathway for the formation of Benz(a)anthracene, 3-methoxy- in the environment could be the microbial methylation of 3-hydroxybenz(a)anthracene, a metabolite of Benz(a)anthracene degradation.

Dioxygenases and monooxygenases are crucial enzyme systems in the microbial catabolism of PAHs like Benz(a)anthracene.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the context of Benz(a)anthracene degradation, dioxygenases initiate the attack on the aromatic ring, leading to the formation of cis-dihydrodiols. This is the first step in the pathway that ultimately leads to ring cleavage and mineralization. frontiersin.orgasm.orgnih.gov

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, with the other being reduced to water. While less common in the initial bacterial attack on PAHs, monooxygenases (like cytochrome P450s) are important in fungal metabolism of these compounds and can also be involved in subsequent steps of bacterial degradation pathways. frontiersin.org

Many microorganisms are unable to utilize high-molecular-weight PAHs like Benz(a)anthracene as a sole source of carbon and energy. Instead, they degrade these compounds through co-metabolism. This process involves the degradation of a compound by a microorganism that derives no nutritional benefit from it. The microbe grows on a primary substrate, and the enzymes produced for the metabolism of the primary substrate fortuitously transform the co-metabolic substrate.

For instance, some bacteria have been shown to degrade fluoranthene (B47539) in the presence of anthracene, where anthracene serves as the growth substrate. oup.com Similarly, the degradation of Benz(a)anthracene is often enhanced in the presence of more readily biodegradable substrates. This is a critical consideration for the bioremediation of sites contaminated with complex mixtures of PAHs. asm.orgnih.govfigshare.com

Table 2: Key Enzymes in the Microbial Degradation of Benz(a)anthracene

| Enzyme Class | Function | Role in Degradation |

|---|---|---|

| Dioxygenases | Incorporation of both atoms of O₂ | Initial attack on the aromatic ring to form cis-dihydrodiols |

| Monooxygenases | Incorporation of one atom of O₂ | Common in fungal metabolism (forming arene oxides) and can be involved in bacterial pathways |

| Dehydrogenases | Removal of hydrogen atoms | Re-aromatization of dihydrodiols to form diols |

| Ring-cleavage Dioxygenases | Cleavage of the aromatic ring | Opening of the dihydroxylated ring structure for further metabolism |

In addition to microbial degradation, photochemical transformation is a significant pathway for the breakdown of PAHs in the environment. This process involves the absorption of solar radiation, which can lead to the chemical alteration of the compound.

The photodegradation of Benz(a)anthracene can be influenced by the surrounding chemical matrix. Studies have shown that the presence of methoxyphenols, which are abundant in wood smoke aerosol, can significantly enhance the photodegradation rate of Benz(a)anthracene. The proposed mechanism involves the hydrogen abstraction of the phenolic hydrogen from the methoxyphenol by the photo-excited Benz(a)anthracene. This photochemical reaction is considered an important degradation pathway for PAHs associated with wood combustion aerosol. figshare.com

Given that Benz(a)anthracene, 3-methoxy- already contains a methoxy (B1213986) group, its photochemical behavior may be complex. The methoxy group could potentially influence the light absorption properties and the subsequent photochemical reaction pathways of the molecule. The rate of photodegradation can also be affected by the polarity of the medium, with faster rates generally observed in more polar environments. researchgate.net The process is initiated by the absorption of light at wavelengths greater than 290 nm, the portion of the solar spectrum that reaches the Earth's surface. taylorfrancis.com

Atmospheric and Aquatic Fate of Benz(a)anthracene, 3-methoxy-

Information regarding the atmospheric and aquatic fate of the specific compound Benz(a)anthracene, 3-methoxy- is not available in the reviewed literature. For the parent compound, Benz(a)anthracene, it is known to be a polycyclic aromatic hydrocarbon (PAH) tpsgc-pwgsc.gc.ca. PAHs are generally found in the environment as complex mixtures, often as by-products of incomplete combustion from sources like vehicle engines, coal coking, and wood burning tpsgc-pwgsc.gc.ca. In the atmosphere, PAHs can be transported as particulates epa.gov.

In aquatic environments, Benz(a)anthracene has very low solubility in water tpsgc-pwgsc.gc.ca. When it enters a waterway, it tends to adsorb strongly to organic matter and sediment tpsgc-pwgsc.gc.ca. The dissolved portion can undergo slow volatilization tpsgc-pwgsc.gc.ca. The half-life of Benz(a)anthracene in water can vary significantly, with one study indicating a half-life of 4 to 5 days in a controlled ecosystem, while another suggested a much longer half-life of 290 days in a different aquatic environment nih.gov. The U.S. Environmental Protection Agency (EPA) has established aquatic life criteria for Benz(a)anthracene, recommending that the four-day average concentration should not exceed 0.025 µg/L more than once every three years, and the one-hour average concentration should not exceed 0.23 µg/L more than once every three years to protect aquatic organisms epa.gov.

Soil Interaction and Sequestration Dynamics of Benz(a)anthracene, 3-methoxy-

Specific data on the soil interaction and sequestration dynamics of Benz(a)anthracene, 3-methoxy- could not be located. For the parent compound, Benz(a)anthracene, its interaction with soil is characterized by very strong adsorption to organic matter tpsgc-pwgsc.gc.ca. This strong binding means that when present in soil, it volatilizes and solubilizes very slowly tpsgc-pwgsc.gc.ca. The persistence of Benz(a)anthracene in soil can be lengthy, and once the primary source of contamination is removed, the adsorbed compound will take a very long time to dissipate tpsgc-pwgsc.gc.ca.

Microbial populations in the soil can play a role in the biodegradation of Benz(a)anthracene. Studies have identified specific bacteria, such as members of the genus Immundisolibacter, as key degraders of this PAH in contaminated soils nih.gov. However, the presence of other PAHs can influence the biodegradation process. For instance, the co-occurrence of fluoranthene or pyrene (B120774) can delay the removal of more resistant PAHs by affecting the microbial community dynamics nih.gov. In protected natural areas in Southern Poland, the concentration of Benz(a)anthracene and other PAHs in the soil was found to sometimes exceed permissible levels, particularly near transportation routes nih.gov.

Metabolism and Biotransformation of Benz a Anthracene, 3 Methoxy

Metabolic Activation Pathways

Polycyclic aromatic hydrocarbons such as benz(a)anthracene (B33201) are generally lipophilic and require metabolic conversion to more water-soluble derivatives to facilitate their excretion. This biotransformation is a double-edged sword; while often a detoxification process, it can also lead to the formation of highly reactive electrophilic intermediates. nih.gov The metabolic activation of PAHs is a multi-step process primarily involving phase I and phase II xenobiotic-metabolizing enzymes. nih.govresearchgate.net The central pathway for the activation of benz(a)anthracene and its derivatives involves initial oxidation by cytochrome P450 monooxygenases to form an epoxide. This is followed by hydration via epoxide hydrolase to a dihydrodiol, and a subsequent second oxidation by cytochrome P450 to yield a highly reactive diol epoxide, which is often the ultimate carcinogenic metabolite. nih.govnih.govresearchgate.net

Cytochrome P450 (CYP) Enzyme Systems in Metabolism

The cytochrome P450 (CYP) superfamily of heme-containing enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including PAHs. nih.govnih.gov These enzymes catalyze monooxygenation reactions, inserting one atom of molecular oxygen into the substrate, thereby increasing its hydrophilicity and providing a site for further conjugation reactions. In the context of PAH metabolism, CYP enzymes are responsible for the initial epoxidation of the aromatic ring system, a critical step that initiates both detoxification and bioactivation pathways. nih.gov Several CYP isoforms are capable of metabolizing PAHs, but specific enzymes within the CYP1 family are recognized as the most significant contributors to their activation. nih.govresearchgate.net

Within the cytochrome P450 superfamily, CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation of many PAHs. nih.gov While CYP1A1 was historically considered the primary enzyme for activating these procarcinogens, recent studies have established that CYP1B1 also plays a crucial role. nih.govnih.gov Both enzymes are involved in the oxidation of PAHs to their reactive intermediates. nih.gov CYP1B1, in particular, has been shown to be highly effective in converting PAHs like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to its procarcinogenic 3,4-dihydrodiol metabolite. nih.gov Given their established role in the metabolism of the parent compound and its methylated derivatives, it is understood that CYP1A1 and CYP1B1 are the key enzymes initiating the biotransformation of Benz(a)anthracene, 3-methoxy-. nih.govnih.gov These enzymes catalyze the initial epoxidation on the aromatic structure, which is the first step toward the formation of diol epoxides. nih.gov

The regioselectivity of CYP enzymes—the specific site on the molecule at which they catalyze oxidation—is a critical factor in determining the biological outcome of PAH metabolism. Oxidation at different positions on the benz(a)anthracene nucleus can lead to metabolites with vastly different toxicological properties. Metabolism of the parent compound, benz(a)anthracene, by human hepatic microsomes yields several dihydrodiols, with the primary sites of attack being the 8,9-, 5,6-, and 10,11-bonds, and to a lesser extent, the 3,4-bond. nih.gov

The presence of a methoxy (B1213986) group at the 3-position of the benz(a)anthracene molecule is expected to influence the regioselectivity of CYP1A1 and CYP1B1. As an electron-donating group, the 3-methoxy substituent can alter the electronic properties of the aromatic system, potentially making the ring on which it resides more susceptible to electrophilic attack by CYP enzymes. This could potentially favor oxidation at adjacent sites, such as the 1,2-position, leading to the formation of a benz(a)anthracene-3-methoxy-1,2-epoxide.

| Metabolite | Relative Abundance (%) |

|---|---|

| BA-8,9-dihydrodiol | 42.4 |

| BA-5,6-dihydrodiol | 25.0 |

| BA-10,11-dihydrodiol | 24.8 |

| BA-3,4-dihydrodiol | 5.3 |

| BA-1,2-dihydrodiol | < 1.5 |

Exposure to PAHs can lead to an increase in the expression of the very enzymes that metabolize them, a process known as enzyme induction. nih.gov The expression of CYP1A1 and CYP1B1 is regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov When a PAH enters a cell, it can bind to the AhR, causing the receptor-ligand complex to translocate to the nucleus. There, it promotes the transcription of target genes, including CYP1A1 and CYP1B1. nih.gov This induction effectively increases the rate of PAH metabolism. nih.gov This feedback mechanism means that ongoing exposure to Benz(a)anthracene, 3-methoxy- or other PAHs can enhance their own metabolic activation, potentially increasing the formation of toxic metabolites over time. nih.gov

Formation of Reactive Metabolites: Diol Epoxides, Phenols, Quinones

The enzymatic processes described culminate in the formation of several types of metabolites, some of which are highly reactive and are responsible for the toxic effects of PAHs.

Diol Epoxides: These are widely considered the ultimate carcinogenic metabolites of many PAHs. nih.govnih.gov They are formed when a dihydrodiol metabolite is subjected to a second round of epoxidation by CYP enzymes. researchgate.net The resulting diol epoxide is a highly electrophilic molecule that can readily form covalent adducts with cellular macromolecules, including DNA. researchgate.net For the parent compound, the benz[a]anthracene-3,4-diol-1,2-epoxide is a major carcinogenic metabolite formed in human cell systems. nih.gov It is through this pathway that Benz(a)anthracene, 3-methoxy- is expected to be converted to its ultimate toxic form.

Phenols: Phenols are another class of metabolites formed during the CYP-mediated oxidation of PAHs. nih.gov They can arise from the rearrangement of arene oxide intermediates or through direct hydroxylation. While often considered detoxification products that can be conjugated and excreted, some phenols can be further oxidized to reactive species.

Quinones: PAHs can also be metabolized to quinones, either through the oxidation of phenols or via pathways involving dihydrodiol dehydrogenases. researchgate.net Quinones are electrochemically active molecules capable of redox cycling, a process that can generate reactive oxygen species (ROS) and lead to oxidative stress. The synthesis of 3-methoxybenz[a]anthracene-7,12-dione has been described, confirming that a quinone derivative of the target compound can be formed. nih.gov

| Enzyme | Role | Key Metabolite(s) Formed |

|---|---|---|

| Cytochrome P450 (CYP1A1, CYP1B1) | Initial epoxidation of the aromatic ring | Arene Oxides (Epoxides) |

| Epoxide Hydrolase (mEH) | Hydration of arene oxides | trans-Dihydrodiols |

| Cytochrome P450 (CYP1A1, CYP1B1) | Second epoxidation of dihydrodiols | Diol Epoxides |

| Various (CYPs, Dehydrogenases) | Oxidation of parent compound or phenols | Phenols, Quinones |

Phase I and Phase II Metabolic Processes

Phase I and Phase II metabolic pathways are crucial for the detoxification and elimination of foreign compounds (xenobiotics) like PAHs. longdom.org Phase I reactions introduce or expose functional groups (such as hydroxyl, -OH) on the PAH structure, slightly increasing its polarity. researchgate.net These initial reactions are often followed by Phase II conjugation, where an endogenous molecule is attached to the newly formed functional group, significantly increasing the metabolite's water solubility and preparing it for excretion. longdom.org

The primary route of Phase I metabolism for PAHs is oxidation, catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP1A1 and CYP1B1. tandfonline.comacs.org For benz(a)anthracene, this process involves the formation of reactive epoxide intermediates across the double bonds of the aromatic rings. nih.gov These epoxides can then undergo several transformations: rearrangement to form phenols (hydroxylated derivatives) or enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols. nih.govoup.com

In the case of Benz(a)anthracene, 3-methoxy-, the presence of the methoxy group at the 3-position would influence the regioselectivity of CYP-mediated oxidation. Based on the metabolism of the parent compound, oxidation is known to occur at various positions, including the 3,4-, 5,6- (K-region), and 8,9-bonds, yielding a variety of phenols and dihydrodiols. nih.gov Further oxidation of benz(a)anthracene can lead to the formation of diones, such as benz[a]anthracene-7,12-dione. nih.govresearchgate.net It is plausible that 3-methoxybenz(a)anthracene would also be metabolized to a corresponding dione (B5365651).

Dihydrodiol metabolites can be further oxidized by CYP enzymes to form highly reactive diol epoxides, a critical step in the bioactivation of many PAHs. oup.comresearchgate.net Alternatively, dihydrodiols can be oxidized by aldo-keto reductases to form catechols, which can participate in redox cycling and generate reactive oxygen species. nih.govresearchgate.net

Table 1: Potential Phase I Metabolites of Benz(a)anthracene and Their Enzymatic Origin (Based on established pathways for the parent compound)

| Metabolite Type | Precursor | Key Enzymes | Resulting Product Example |

| Phenol (B47542) | Benz(a)anthracene | Cytochrome P450 (CYP) | 3-Hydroxybenz(a)anthracene nih.gov |

| Dihydrodiol | Benz(a)anthracene-epoxide | Epoxide Hydrolase | Benz(a)anthracene-3,4-dihydrodiol nih.gov |

| Dione | Benz(a)anthracene | Cytochrome P450 (CYP) | Benz[a]anthracene-7,12-dione researchgate.net |

| Catechol | Dihydrodiol | Aldo-Keto Reductase (AKR) | Benz(a)anthracene-1,2-catechol nih.gov |

Methylation is a Phase II conjugation reaction catalyzed by S-adenosyl-L-methionine-dependent methyltransferases. nih.gov This process involves the transfer of a methyl group to a hydroxyl group on a substrate. While the parent compound, Benz(a)anthracene, 3-methoxy-, already possesses a methoxy group, further methylation could occur if additional hydroxyl groups are introduced during Phase I metabolism. For instance, a diol metabolite could potentially undergo mono- or di-methylation. Research on benz(a)anthracene has shown that the compound can undergo bioalkylation in rat lung cytosol preparations, where S-adenosyl-L-methionine acts as the methyl donor, suggesting that methyltransferases are active toward this PAH structure. nih.gov

Following the formation of hydroxylated metabolites in Phase I, these derivatives typically undergo Phase II conjugation reactions to facilitate their elimination. longdom.org The two primary conjugation pathways for PAH phenols and dihydrodiols are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the metabolite. nih.govwashington.edu This process results in the formation of a highly water-soluble glucuronide conjugate. Studies on other PAHs, such as benzo[a]pyrene (B130552), and their hydroxylated metabolites have demonstrated that glucuronidation is a major detoxification pathway. researchgate.net

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.gov This yields a sulfate (B86663) conjugate, which is also readily excretable. Sulfation is generally a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. nih.gov

For hydroxylated metabolites of Benz(a)anthracene, 3-methoxy-, it is expected that both glucuronide and sulfate conjugates would be formed, consistent with the metabolic fate of other phenolic PAHs. nih.govnih.gov

Table 2: Major Phase II Conjugation Reactions for PAH Metabolites

| Reaction | Enzyme Family | Endogenous Cofactor | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Glucuronide |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfate |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Glutathione Conjugate |

Competitive Metabolism within PAH Mixtures

Humans and wildlife are typically exposed to PAHs not as single compounds but as components of complex mixtures. nih.govmdpi.com Since various PAHs are substrates for the same metabolic enzymes, particularly CYP1A1 and CYP1B1, they can compete with each other for access to the enzyme's active site. tandfonline.commdpi.com This phenomenon, known as competitive inhibition, can significantly alter the metabolic rate and pathway of an individual PAH within a mixture. pnnl.gov

Research involving binary mixtures of PAHs like benzo[a]pyrene (BaP) and dibenzo[def,p]chrysene (DBC) has demonstrated mutual competitive inhibition of their metabolism in human hepatic microsomes. mdpi.compnnl.gov For example, BaP was found to inhibit DBC metabolism more potently than DBC inhibited BaP metabolism. pnnl.gov Such interactions mean that the presence of other PAHs could decrease the metabolic rate of Benz(a)anthracene, 3-methoxy-, potentially leading to its accumulation or a shift in its metabolite profile. nih.govosti.gov The extent of this inhibition depends on the specific PAHs in the mixture, their relative concentrations, and their respective affinities for the metabolizing enzymes. mdpi.com However, predictive models suggest that the PAH exposure levels required to cause significant metabolic interactions are often much higher than those encountered through typical environmental exposures. mdpi.com

Molecular Mechanisms of Action of Benz a Anthracene, 3 Methoxy

Genotoxic Mechanisms and DNA Interactions

The genotoxicity of PAHs like Benz(a)anthracene (B33201), 3-methoxy- is not an intrinsic property of the molecule itself. Instead, it is a consequence of metabolic activation into reactive intermediates that can interact with cellular macromolecules, most significantly DNA. This interaction is the initiating event in a cascade that can lead to mutations and cancer. The process is largely dependent on the activity of the aryl hydrocarbon receptor (AhR), which, upon binding PAHs, induces the expression of metabolic enzymes responsible for their activation. nih.govresearchgate.net

DNA Adduct Formation by Metabolites

The central mechanism of PAH-induced genotoxicity is the formation of covalent bonds between their electrophilic metabolites and DNA, creating bulky structures known as DNA adducts. researchgate.net These adducts physically distort the DNA double helix, interfering with critical cellular processes like transcription and replication.

The metabolic activation of B[a]A, and by extension its derivatives, is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, along with epoxide hydrolase. scielo.org.mxplos.org The pathway proceeds as follows:

Initial Epoxidation: CYP enzymes introduce an epoxide group onto the PAH molecule.

Hydration: Microsomal epoxide hydrolase converts the epoxide into a trans-dihydrodiol. For B[a]A, the critical metabolite is the 3,4-dihydrodiol. scielo.org.mxdntb.gov.ua

Second Epoxidation: CYP enzymes act on the dihydrodiol to form a highly reactive diol-epoxide. scielo.org.mxepa.gov

This resulting diol-epoxide is a potent electrophile that readily attacks nucleophilic sites on DNA bases. While the diol-epoxide pathway is considered the principal route for activation, other reactive metabolites, such as sulfuric acid esters formed from hydroxylated PAHs, have also been identified as electrophilic and mutagenic agents, although their role in carcinogenesis appears to be minor compared to diol-epoxides. nih.gov

The carcinogenicity of different PAHs and their metabolites is not uniform and is explained in large part by the "Bay Region Theory". researchgate.net This theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered concave area of the molecule, known as the "bay region," are exceptionally reactive and tumorigenic. epa.govnih.gov For benz[a]anthracene, the bay region is the area between the benzene (B151609) rings at positions 1 and 12.

The ultimate carcinogenic metabolite of B[a]A is the anti-benzo[a]anthracene-3,4-diol-1,2-epoxide (anti-B[a]A-DE), where the epoxide is located in the bay region. scielo.org.mxresearchgate.net This electrophile preferentially forms covalent adducts with the exocyclic amino groups of purine (B94841) bases in the DNA, primarily with deoxyguanosine and to a lesser extent, deoxyadenosine. researchgate.netnih.gov The formation of these specific bay-region diol-epoxide adducts is a critical step in the initiation of cancer. scielo.org.mx

Table 1: Key Metabolites of Benz[a]anthracene in Genotoxicity

| Metabolite | Role | Key Enzymatic Step | Significance |

| Benz[a]anthracene-3,4-epoxide | Intermediate | Cytochrome P450 (e.g., CYP1A1) | Initial activation step. |

| trans-3,4-Dihydroxy-3,4-dihydro-benz[a]anthracene (B[a]A 3,4-dihydrodiol) | Proximate Carcinogen | Epoxide Hydrolase | Precursor to the ultimate carcinogen; shows significant tumorigenic activity itself. scielo.org.mx |

| anti-Benz[a]anthracene-3,4-diol-1,2-epoxide (anti-B[a]A-DE) | Ultimate Carcinogen | Cytochrome P450 (e.g., CYP1A1) | Highly reactive electrophile that forms DNA adducts in the bay region. scielo.org.mxresearchgate.net |

Induction of Gene Mutations and Chromosomal Aberrations

The physical presence of bulky B[a]A-DNA adducts on the DNA template can lead to errors during DNA replication. If a cell's DNA polymerases attempt to replicate past an adduct, an incorrect nucleotide may be inserted, resulting in point mutations (e.g., G→T transversions) or frameshift mutations. nih.gov

If the adducts are not removed, they can cause the DNA replication machinery to stall, which can lead to the formation of double-strand breaks. nih.gov These breaks are severe forms of DNA damage that can trigger large-scale genetic alterations. Errors in the repair of these breaks can result in chromosomal aberrations, such as deletions of genetic material, translocations between different chromosomes, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments). epa.govnih.gov Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that these induced chromosomal breaks are not random, with certain chromosomes (e.g., chromosomes 1 and 2 in rats) and specific regions within them acting as "hot spots" for damage. nih.gov

DNA Damage and Repair Pathway Modulation

Cells possess sophisticated DNA repair mechanisms to counteract the effects of genotoxic agents. The primary pathway for removing bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). researchgate.net This multi-enzyme process recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand of DNA using the undamaged strand as a template.

However, if the level of DNA damage is extensive, it can overwhelm the cell's repair capacity. In such cases, the cell may activate cell cycle checkpoints, often mediated by proteins like p53 and p21, to halt proliferation and allow more time for repair. researchgate.net If the damage is too severe to be repaired, these same pathways can trigger apoptosis (programmed cell death), a crucial mechanism to eliminate cells with dangerously compromised genomes and prevent them from becoming cancerous. researchgate.net The efficiency of these DNA repair and cell death pathways can significantly influence an individual's or a tissue's susceptibility to the carcinogenic effects of PAHs. nih.gov

Carcinogenic Mechanisms

The carcinogenic mechanism of Benz(a)anthracene, 3-methoxy- is understood as a multi-stage process initiated by the genotoxic events described above.

Initiation: This stage involves the metabolic activation of the parent compound to its ultimate carcinogenic form, the bay-region diol-epoxide. This metabolite forms persistent DNA adducts. If these adducts are not properly repaired before cell division, they can lead to permanent mutations in the DNA sequence of critical genes. epa.govresearchgate.net Key targets include proto-oncogenes (e.g., the Ras family) and tumor suppressor genes (e.g., p53). A mutation that activates a proto-oncogene or inactivates a tumor suppressor gene can give a cell a selective growth advantage, completing the initiation stage. nih.gov

Promotion: In this stage, the initiated cell undergoes clonal expansion. This process is not driven by further mutations but by agents or conditions that stimulate cell proliferation, allowing the initiated cell to multiply and form a preneoplastic lesion. PAHs themselves may have promoting properties by disrupting cellular communication or signaling pathways. nih.gov

Progression: This final stage involves the accumulation of additional genetic and epigenetic alterations in the preneoplastic cells. This continued genomic instability drives the transformation of a benign tumor into an invasive, malignant cancer.

The entire process is heavily influenced by the induction of metabolic enzymes via the Aryl Hydrocarbon Receptor (AhR). The binding of B[a]A to AhR not only triggers the production of CYP enzymes that create the ultimate carcinogen but also disrupts normal cellular proliferation control, further contributing to its carcinogenic potential. nih.gov

Table 2: Summary of Benz[a]anthracene-Induced Genotoxic and Carcinogenic Events

| Mechanism | Description | Key Molecular Players | Consequence |

| Metabolic Activation | Conversion of the parent PAH into a reactive diol-epoxide. | AhR, CYP1A1/1B1, Epoxide Hydrolase | Formation of the ultimate carcinogen. |

| DNA Adduct Formation | Covalent binding of the diol-epoxide to DNA bases. | anti-B[a]A-DE, Deoxyguanosine | Helix distortion, replication blockage. researchgate.net |

| Mutation Induction | Errors during replication of adducted DNA. | DNA Polymerase | Permanent changes in gene sequences (e.g., in Ras, p53). nih.gov |

| Chromosomal Aberrations | Large-scale DNA damage from stalled replication and faulty repair. | DNA repair proteins | Deletions, translocations, genomic instability. nih.govnih.gov |

| Cellular Response | Activation of DNA repair or cell death pathways. | NER pathway, p53, p21 | Removal of damage or elimination of damaged cells. researchgate.netresearchgate.net |

| Carcinogenesis | Clonal expansion of mutated cells and malignant transformation. | Oncogenes, Tumor Suppressor Genes | Uncontrolled cell growth and tumor formation. |

Classical Model of Carcinogenesis: Initiation, Promotion, Progression

There is a lack of specific research findings detailing the role of Benz(a)anthracene, 3-methoxy- in the classical three-stage model of carcinogenesis, which includes initiation, promotion, and progression. The carcinogenic activity and the specific stages at which this particular compound may act have not been elucidated in the provided search results. While the carcinogenicity of some Benz(a)anthracene derivatives has been studied, specific data for the 3-methoxy- variant is absent. nih.govepa.gov

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Detailed research findings on the specific interaction and activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by Benz(a)anthracene, 3-methoxy- are not available in the current body of literature. The AhR is a key receptor involved in mediating the toxic effects of many polycyclic aromatic hydrocarbons. nih.govmedchemexpress.com However, the specific affinity and downstream effects of the 3-methoxy- derivative on this pathway have not been characterized.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Production

There is no specific information available regarding the capacity of Benz(a)anthracene, 3-methoxy- to induce oxidative stress and promote the production of Reactive Oxygen Species (ROS). Studies on the parent compound, Benz(a)anthracene, have indicated its involvement in generating oxidative stress. nih.gov However, the influence of the 3-methoxy- functional group on this activity has not been specifically investigated.

Epigenetic Modifications and Gene Expression Regulation

Specific studies detailing how Benz(a)anthracene, 3-methoxy- may induce epigenetic modifications and regulate gene expression are not present in the available research. While other polycyclic aromatic hydrocarbons have been shown to alter epigenetic landscapes, no such data is available for this specific compound. encyclopedia.pubnih.govresearchgate.net

There are no detailed research findings on the specific effects of Benz(a)anthracene, 3-methoxy- on DNA methylation and histone acetylation patterns. The influence of this compound on the enzymes that regulate these epigenetic marks, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), has not been documented. nih.govnih.gov

Intercellular Communication Modulation

Specific data on the modulation of intercellular communication by Benz(a)anthracene, 3-methoxy- is not available. The effects of this compound on gap junction proteins and other mechanisms of cell-to-cell signaling have not been a subject of available research studies.

Experimental Models and Methodologies for Mechanistic Studies of Benz a Anthracene, 3 Methoxy

In Vitro Cellular Assay Systems

No studies were identified that applied in vitro cellular assay systems to Benz(a)anthracene (B33201), 3-methoxy-.

Mammalian Cell Line Applications

There is no available information on the application of Chinese Hamster Ovary, Mouse Lymphoma L5178Y, HepG2, or HT-22 cell lines in research specific to Benz(a)anthracene, 3-methoxy-.

Genotoxicity Testing Assays

No data from genotoxicity testing assays for Benz(a)anthracene, 3-methoxy- could be located.

Information regarding the use of the in vitro micronucleus assay to assess chromosomal damage by Benz(a)anthracene, 3-methoxy- is not available.

No findings from chromosome aberration tests conducted on Benz(a)anthracene, 3-methoxy- were found.

There are no documented results from gene mutation assays for Benz(a)anthracene, 3-methoxy-.

No studies utilizing the comet assay to evaluate DNA strand breaks induced by Benz(a)anthracene, 3-methoxy- were identified.

Liver Homogenate (S9) Fraction for Metabolic Activation

The liver homogenate (S9) fraction is a widely utilized in vitro tool for investigating the metabolic activation of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This subcellular preparation contains both microsomal and cytosolic fractions of the liver, encompassing a broad range of Phase I and Phase II metabolic enzymes. wikipedia.orgtaylorandfrancis.com The S9 fraction is obtained by centrifuging a liver homogenate at 9000g, which sediments cellular debris, nuclei, and mitochondria, leaving the supernatant (S9) enriched with metabolizing enzymes. wikipedia.org

The primary utility of the S9 fraction in mechanistic studies lies in its ability to simulate in vivo metabolism, converting parent compounds into their metabolites. wikipedia.org For PAHs, this metabolic activation is often a prerequisite for their carcinogenic and mutagenic effects. The key enzymes involved in this process are the cytochrome P450 (CYP) monooxygenases (Phase I) and various transferases (Phase II) such as glutathione-S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov

The presence of the methoxy (B1213986) group at the 3-position of the benz(a)anthracene structure is expected to influence its metabolism. The methoxy group can undergo O-demethylation, a reaction also catalyzed by CYP enzymes, in addition to the epoxidation reactions that are characteristic of the aromatic rings of PAHs. The resulting hydroxylated metabolite could then be a substrate for further Phase I or Phase II metabolism. The S9 fraction, with its complement of both Phase I and Phase II enzymes, is well-suited to study this entire metabolic cascade. semanticscholar.orgmdpi.com

Table 1: Key Enzymes Present in Liver S9 Fraction and Their Role in Metabolism

| Enzyme Family | Localization | Phase of Metabolism | Typical Reactions Catalyzed | Relevance to Benz(a)anthracene, 3-methoxy- |

| Cytochrome P450 (CYP) | Microsomal | Phase I | Oxidation, epoxidation, hydroxylation, O-demethylation | Metabolic activation of the aromatic rings and potential demethylation of the methoxy group. |

| Glutathione-S-Transferases (GSTs) | Cytosolic | Phase II | Conjugation with glutathione | Detoxification of reactive electrophilic metabolites. |

| UDP-Glucuronosyltransferases (UGTs) | Microsomal | Phase II | Conjugation with glucuronic acid | Facilitates the excretion of hydroxylated metabolites. |

| Sulfotransferases (SULTs) | Cytosolic | Phase II | Conjugation with a sulfonate group | Another pathway for the detoxification and excretion of hydroxylated metabolites. |

Comparative Mechanistic Studies with Parent PAHs and Other Derivatives

Understanding the mechanistic underpinnings of the biological activity of Benz(a)anthracene, 3-methoxy- necessitates comparative studies with its parent compound, benz(a)anthracene, and other relevant derivatives. Such studies are crucial for elucidating the influence of the methoxy substituent on the compound's toxicological and carcinogenic properties.

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation to reactive intermediates, primarily diol epoxides, that can form adducts with DNA, leading to mutations. nih.gov The position and nature of substituents on the PAH ring can significantly alter the metabolic pathways and the ultimate carcinogenicity of the compound.

For benz(a)anthracene, it is established that it is a carcinogen in animal models, capable of inducing tumors at various sites. inchem.orgepa.govepa.gov Its mechanism of action involves metabolic activation by CYP enzymes. epa.gov Comparative studies with derivatives of benz(a)anthracene have shown that substitutions can either enhance or diminish its carcinogenic activity. For example, the introduction of a methyl group can have varying effects depending on its position. nih.gov

In the case of Benz(a)anthracene, 3-methoxy-, the methoxy group can influence its biological activity in several ways:

Electronic Effects: The electron-donating nature of the methoxy group can alter the electron density of the aromatic ring system, potentially influencing the sites of metabolic oxidation and the stability of the resulting reactive intermediates.

Steric Effects: The physical presence of the methoxy group might hinder or favor the binding of metabolic enzymes at specific positions on the PAH backbone, thereby directing the metabolic pathway towards the formation of different metabolites compared to the parent compound.

Alternative Metabolic Pathways: As mentioned earlier, the methoxy group itself can be a site of metabolism (O-demethylation), providing an alternative or competing metabolic pathway that may lead to detoxification or the formation of different active metabolites.

While direct comparative studies focusing on the mechanistic differences between 3-methoxy-benz(a)anthracene and benz(a)anthracene are limited in the available literature, the principles derived from studies of other substituted PAHs can be applied. For instance, research on other oxygenated PAHs has indicated that they can exhibit different toxicological profiles compared to their parent compounds. researchgate.net

Table 2: Hypothetical Comparison of Mechanistic Features: Benz(a)anthracene vs. Benz(a)anthracene, 3-methoxy-

| Mechanistic Feature | Benz(a)anthracene | Benz(a)anthracene, 3-methoxy- (Hypothesized) |

| Primary Metabolic Activation Pathway | Formation of diol epoxides via CYP-mediated oxidation of the aromatic rings. epa.gov | Potential for both diol epoxide formation and O-demethylation of the methoxy group. |

| Key Metabolizing Enzymes | CYP1A1, CYP1B1. mdpi.com | Likely involves CYP1A1 and CYP1B1, with potential for other CYPs in O-demethylation. |

| Reactivity of Metabolites | Forms reactive diol epoxides that bind to DNA. nih.gov | The reactivity of its metabolites would depend on the dominant metabolic pathway. O-demethylation could lead to less reactive phenolic compounds. |

| Carcinogenic Potential | Established carcinogen in animal models. inchem.orgepa.gov | The influence of the methoxy group is unknown but could either increase or decrease carcinogenicity depending on its effect on metabolic activation. |

| Other Toxicological Endpoints | Neurotoxic effects have been observed in in vitro models. nih.gov | The impact of the methoxy group on neurotoxicity is not documented. |

Further research is necessary to experimentally validate these hypothesized differences and to fully understand the specific mechanistic pathways of Benz(a)anthracene, 3-methoxy-. Such studies would ideally involve parallel experiments using both the parent compound and its 3-methoxy derivative in various in vitro and in vivo models.

Advanced Analytical Approaches for Detection and Characterization of Benz a Anthracene, 3 Methoxy and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Benz(a)anthracene (B33201), 3-methoxy- and its metabolites, allowing for their isolation from complex matrices such as environmental samples or biological tissues. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their derivatives, which are often non-volatile and thermally labile. The separation is typically performed in reverse-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.

Principle and Application : For Benz(a)anthracene, 3-methoxy-, and its potential hydroxylated metabolites, reverse-phase HPLC on columns with C18 or phenyl-type stationary phases provides excellent separation based on hydrophobicity. nih.govresearchgate.net The parent compound, being more nonpolar, will have a longer retention time than its more polar metabolites, such as hydroxylated or diol derivatives. Gradient elution, where the mobile phase composition is changed over time (e.g., from a water/acetonitrile mixture to a higher concentration of acetonitrile), is commonly employed to resolve a wide range of compounds from polar metabolites to the parent PAH. nih.govorgchemboulder.com

Detection :

UV Detection : UV detectors are widely used for PAH analysis, often set at a wavelength of 254 nm, where the aromatic rings exhibit strong absorbance. orgchemboulder.com A photodiode array (PDA) detector can provide complete UV-Vis spectra of the eluting peaks, aiding in identification by comparing them to reference spectra.

Fluorescence Detection (FLD) : Fluorescence detection offers superior sensitivity and selectivity for many PAHs and their derivatives. mdpi.com These molecules absorb light at a specific excitation wavelength and emit it at a higher emission wavelength. Since very few compounds naturally fluoresce, this method significantly reduces matrix interference. By programming the detector to switch excitation and emission wavelengths during the chromatographic run, optimal sensitivity can be achieved for different compounds. sorbtech.com For instance, hydroxylated metabolites of benz[a]anthracene have been successfully determined in biological samples using HPLC-FLD, demonstrating the high sensitivity of this approach.

| Parameter | Typical Conditions for PAH Analysis |

| Stationary Phase | C18-silica, Phenyl-silica, Polymeric C18 nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (254 nm); Fluorescence (wavelength programming) sorbtech.com |

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For PAH metabolites, which are often non-volatile due to polar functional groups (e.g., -OH), a derivatization step is typically required to increase their volatility.

Principle and Application : In GC/MS, the sample is injected into a heated inlet, vaporized, and separated in a long capillary column. The separation is based on the compounds' boiling points and interactions with the column's stationary phase. For PAH metabolite analysis, stationary phases like 5% phenyl methylpolysiloxane are common. To make polar metabolites like phenols and diols suitable for GC analysis, they are often converted into more volatile silyl (B83357) ethers through a process called trimethylsilylation.

Mass Spectrometry Detection : As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For trace-level analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions for the target analytes. researchgate.net More advanced tandem mass spectrometry (MS/MS) techniques, such as multiple reaction monitoring (MRM), offer even greater specificity by monitoring a specific fragmentation reaction for each analyte, which is essential for complex biological samples.

| Parameter | Typical Conditions for PAH Metabolite Analysis |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped from ~80°C to >300°C |

| Detection Mode | Electron Ionization (EI) with Scan, SIM, or MS/MS researchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purification of compounds.

Principle and Application : TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. For Benz(a)anthracene, 3-methoxy-, a nonpolar solvent system like cyclohexane (B81311) on a silica gel plate would result in the parent compound having a higher Rf value (moving further up the plate) than its more polar metabolites. The separated spots can be visualized under UV light, as PAHs are UV-active. TLC is particularly useful for monitoring the progress of a chemical reaction or for a preliminary separation step before analysis by other methods.

| Parameter | Example TLC System for PAHs |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Cyclohexane or Hexane/Dichloromethane mixtures |

| Visualization | UV lamp (254 nm and/or 365 nm) |

Polyamide Column Chromatography

Polyamide column chromatography is a specialized technique particularly effective for the separation of compounds capable of forming hydrogen bonds, such as phenols, carboxylic acids, and aromatic amines.

Principle and Application : The stationary phase consists of a polyamide polymer, which contains repeating amide groups (-CO-NH-). The primary separation mechanism is based on the formation of reversible hydrogen bonds between the analyte's polar functional groups and the amide linkages of the polyamide. This makes it an ideal method for separating hydroxylated metabolites of Benz(a)anthracene, 3-methoxy- from the parent compound. The metabolites, containing phenolic hydroxyl groups, would form strong hydrogen bonds with the polyamide and be retained more strongly than the parent ether, which is a much weaker hydrogen bond acceptor. Elution is achieved by using polar solvents like water, methanol, or acetone, which compete for the hydrogen bonding sites on the polyamide, thereby displacing the retained analytes.

| Parameter | Polyamide Chromatography System |

| Stationary Phase | Polyamide 6 |

| Separation Principle | Reversible hydrogen bonding |

| Typical Eluents | Water, Methanol, Acetone, Formamide |

| Application | Separation of polar, H-bond donating metabolites (phenols, diols) from the less polar parent compound. |

Spectroscopic Characterization Methods

Following separation, spectroscopic methods are employed for the unambiguous structural elucidation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F).

¹H-NMR : A proton NMR spectrum of Benz(a)anthracene, 3-methoxy- would show distinct signals for each of the aromatic protons and a characteristic singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The chemical shift (position) of the methoxy signal would typically appear in the 3.8-4.0 ppm range. The aromatic protons would resonate further downfield (typically 7-9 ppm), and their splitting patterns (multiplicity) would reveal information about adjacent protons, allowing for the assignment of protons on the polycyclic ring system.

¹³C-NMR : The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. For Benz(a)anthracene, 3-methoxy-, this would include signals for the aromatic carbons, the carbon attached to the methoxy group, and the methoxy carbon itself (typically around 55 ppm). The chemical shifts of the aromatic carbons provide insight into the electronic effects of the methoxy substituent.

¹⁹F-NMR : While not applicable to Benz(a)anthracene, 3-methoxy- itself, ¹⁹F-NMR is an extremely sensitive technique used for the characterization of fluorinated analogues. If fluorinated derivatives were synthesized for metabolic or environmental tracing studies, ¹⁹F-NMR would be the primary tool for confirming the position of the fluorine atoms on the aromatic structure.

2D-NMR : Two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are essential for definitively assigning all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the position of substituents like the methoxy group.

| Nucleus | Type of Information Provided | Expected Chemical Shift Ranges (ppm) |

| ¹H | Electronic environment and neighboring protons | -OCH₃: ~3.9 ppm; Aromatic-H: 7.0 - 9.0 ppm |

| ¹³C | Carbon skeleton and functional groups | -OCH₃: ~55 ppm; Aromatic-C: 110 - 150 ppm |

| 2D (HSQC/HMBC) | Connectivity between ¹H and ¹³C nuclei | Confirms C-H and C-C-H connectivities for full structure assignment |

Mass Spectrometry (EI-MS, Tandem Mass Spectrometry, High-Resolution Accurate Mass GC/Q-TOF)

Mass spectrometry (MS) serves as a cornerstone for the structural elucidation and sensitive detection of Benz(a)anthracene, 3-methoxy- and its metabolic products. Various MS techniques offer specific advantages in analysis.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a classic technique used for the structural characterization of volatile and thermally stable compounds. When Benz(a)anthracene, 3-methoxy- is subjected to electron ionization, it forms a molecular ion (M⁺) whose mass corresponds to the molecular weight of the compound. The high energy of electron impact induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a molecular fingerprint. For methoxy-substituted aromatic compounds, characteristic fragmentation pathways include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of a carbon monoxide (CO) molecule to yield an [M-15-28]⁺ ion. nih.govlibretexts.orgchemguide.co.uk This fragmentation pattern provides crucial information about the presence and position of the methoxy group on the benz(a)anthracene core. nih.gov The analysis of these patterns, often compared with spectral libraries, aids in the unambiguous identification of the compound. researchgate.netlibretexts.org

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is an indispensable tool for analyzing complex mixtures and identifying metabolites, offering enhanced selectivity and sensitivity. nih.gov This technique is particularly valuable for detecting hydroxylated metabolites of Benz(a)anthracene, 3-methoxy- in biological matrices like urine. mdpi.com In a typical LC-MS/MS workflow, the parent compound or its metabolite is first separated by liquid chromatography. It then enters the mass spectrometer, where a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻ of a metabolite) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. ubc.ca This process allows for the highly specific and sensitive quantification of metabolites, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. researchgate.net

High-Resolution Accurate Mass (HRAM) GC/Q-TOF: Gas chromatography coupled with a quadrupole time-of-flight (GC/Q-TOF) mass spectrometer provides high-resolution and accurate mass data, which is critical for the confident identification of compounds in complex environmental or biological samples. nih.gov The high resolving power of Q-TOF instruments allows for the separation of ions with very similar mass-to-charge ratios, reducing potential interferences. chromatographyonline.com Furthermore, the ability to measure mass with high accuracy (typically to within 5 ppm) enables the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for distinguishing between isomers and for identifying unknown metabolites of Benz(a)anthracene, 3-methoxy- without the need for authentic standards.

| Technique | Primary Application for Benz(a)anthracene, 3-methoxy- | Key Information Provided |

| EI-MS | Initial structural identification and confirmation. | Molecular weight and characteristic fragmentation pattern (e.g., loss of •CH₃ and CO). |

| Tandem MS | Targeted quantification of the parent compound and its metabolites in complex biological samples. | High selectivity and sensitivity for specific precursor-product ion transitions. |

| GC/Q-TOF | Unknown screening and confirmation of elemental composition in environmental and biological matrices. | High mass accuracy and resolution for unambiguous formula determination. |

UV/Vis and Fluorescence Spectroscopy

Spectroscopic techniques that utilize ultraviolet (UV) and visible light are fundamental for characterizing the electronic properties of aromatic compounds like Benz(a)anthracene, 3-methoxy-.

UV/Vis Spectroscopy: The UV/Vis absorption spectrum of a polycyclic aromatic hydrocarbon (PAH) is dictated by the π-electron system of its fused aromatic rings. Benz(a)anthracene itself displays a characteristic absorption spectrum with several distinct bands. rsc.orgnih.govosha.gov The introduction of a methoxy (-OCH₃) group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima. This shift occurs because the oxygen's lone pair of electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation and lowering the energy required for electronic transitions. nih.gov The resulting spectrum provides information on the electronic structure and can be used for quantitative analysis. For instance, anthracene (B1667546), a related PAH, exhibits distinct absorption bands between 300 and 400 nm. researchgate.net

Fluorescence Spectroscopy: Many PAHs are highly fluorescent, a property that allows for their detection at very low concentrations. sci-hub.se Upon absorbing UV light, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is termed the Stokes shift.